

Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays

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Compound of Interest

Compound Name: JNJ-5207852

Cat. No.: B122538

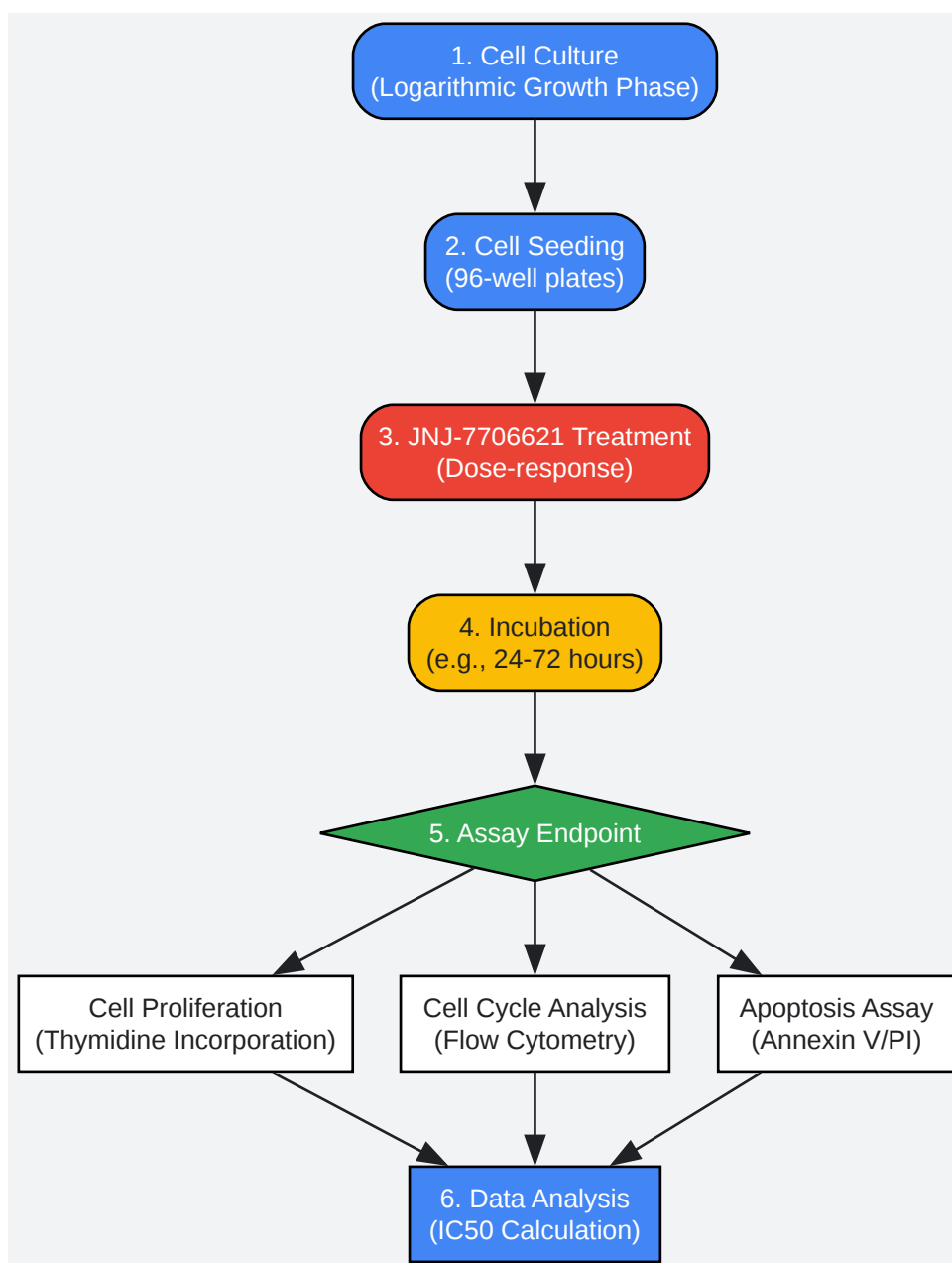
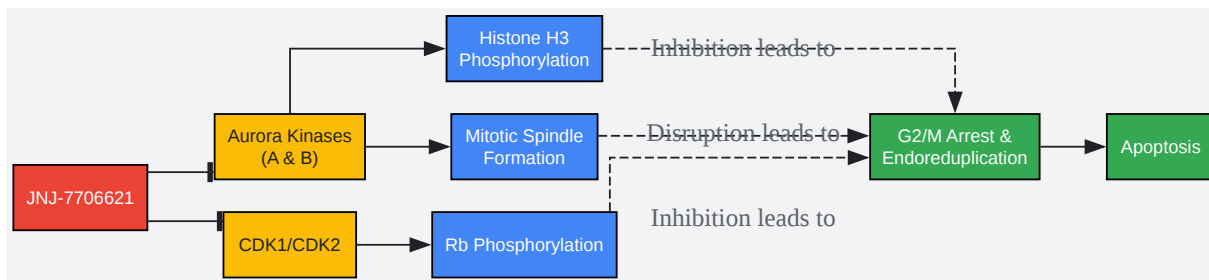
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Note: Initial searches for "**JNJ-5207852**" did not yield specific results. The following information is provided for the well-documented and structurally related dual Aurora and cyclin-dependent kinase inhibitor, JNJ-7706621.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNJ-7706621 in various cell culture assays. JNJ-7706621 is a potent small molecule inhibitor of Aurora kinases and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.^{[1][2][3][4]} Its ability to induce cell cycle arrest and apoptosis in tumor cells makes it a valuable tool for cancer research.^{[2][3][5]}

Mechanism of Action

JNJ-7706621 exerts its anti-proliferative effects by targeting two critical families of kinases involved in cell division. It potently inhibits Aurora A and Aurora B, kinases essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.^{[1][2]} Simultaneously, it inhibits CDK1 and CDK2, which are crucial for regulating the G1/S and G2/M transitions of the cell cycle.^{[1][5]} The dual inhibition of these pathways leads to a cascade of cellular events, including the inhibition of histone H3 phosphorylation, a G2-M phase cell cycle arrest, endoreduplication, and ultimately, the activation of apoptosis in cancer cells.^[2]



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